molecular formula C12H7NO2 B1394063 5-Formyl-6-hydroxy-2-naphthonitrile CAS No. 180919-41-9

5-Formyl-6-hydroxy-2-naphthonitrile

Cat. No.: B1394063
CAS No.: 180919-41-9
M. Wt: 197.19 g/mol
InChI Key: QMVNXLJVHKIAIY-UHFFFAOYSA-N
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Description

5-Formyl-6-hydroxy-2-naphthonitrile is an organic compound with the molecular formula C12H7NO2 It is a derivative of naphthalene, characterized by the presence of a formyl group at the 5-position, a hydroxyl group at the 6-position, and a nitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-6-hydroxy-2-naphthonitrile typically involves the introduction of the formyl, hydroxyl, and nitrile groups onto the naphthalene ring. One common method is the formylation of 6-hydroxy-2-naphthonitrile using formylating agents such as formic acid or formamide under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the formyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-6-hydroxy-2-naphthonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 5-Carboxy-6-hydroxy-2-naphthonitrile.

    Reduction: 5-Formyl-6-hydroxy-2-naphthylamine.

    Substitution: 5-Formyl-6-alkoxy-2-naphthonitrile (from alkylation).

Scientific Research Applications

5-Formyl-6-hydroxy-2-naphthonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Formyl-6-hydroxy-2-naphthonitrile involves its interaction with specific molecular targets and pathways. For instance, its formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-2-naphthonitrile: Lacks the formyl group, making it less reactive in certain chemical transformations.

    5-Formyl-2-naphthonitrile: Lacks the hydroxyl group, affecting its solubility and hydrogen bonding capabilities.

    5-Formyl-6-methoxy-2-naphthonitrile: Contains a methoxy group instead of a hydroxyl group, altering its chemical reactivity and biological activity.

Uniqueness

5-Formyl-6-hydroxy-2-naphthonitrile is unique due to the presence of all three functional groups (formyl, hydroxyl, and nitrile) on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-formyl-6-hydroxynaphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO2/c13-6-8-1-3-10-9(5-8)2-4-12(15)11(10)7-14/h1-5,7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVNXLJVHKIAIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C=O)O)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

65 milliliters of acetic acid was added to 20 g of 6-cyano-2-naphthol, 3.6 g of paraformaldehyde and 16.6 g of hexamethylenetetramine, followed by stirring at 80° C. for 4 hours. Furthermore, to the reaction mixture was added a solution comprising 53 ml of acetic acid, 10.5 ml of water and 17.8 g of concentrated sulfuric acid at 60° C., followed by stirring at 80° C. for 4 hours. After cooling, 95 ml of water was added to the resulting solution, followed by stirring, and the precipitate was collected by filtration and washed with 40 ml of warm water. To the collected precipitate was added 350 ml of chloroform, followed by refluxing for 1 hour. Thereafter, the precipitate was filtered and the filtrate was concentrated under reduced pressure to obtain a crude product. This product was subjected to silica gel column chromatography using chloroform as an eluent, and the desired fractions were collected, and the solvent was distilled off under reduced pressure. To the residue was added 100 ml of n-hexane and the mixture was stirred for a while, and the precipitate was collected by filtration to obtain 11.2 g of the desired product.
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
95 mL
Type
solvent
Reaction Step Three
Name
Quantity
10.5 mL
Type
solvent
Reaction Step Four
Quantity
53 mL
Type
solvent
Reaction Step Five
Quantity
20 g
Type
reactant
Reaction Step Six
Quantity
3.6 g
Type
reactant
Reaction Step Six
Quantity
16.6 g
Type
reactant
Reaction Step Six
Quantity
65 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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